Product packaging for Methyl [3,4'-bipyridine]-5-carboxylate(Cat. No.:CAS No. 113893-01-9)

Methyl [3,4'-bipyridine]-5-carboxylate

Cat. No.: B182717
CAS No.: 113893-01-9
M. Wt: 214.22 g/mol
InChI Key: OBBCCCTUSBZGHF-UHFFFAOYSA-N
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Description

Significance of Bipyridine Motifs in Coordination Chemistry and Materials Science

The fundamental importance of bipyridine motifs lies in their capacity as chelating ligands, binding to metal ions through two nitrogen atoms. wikipedia.org This bidentate coordination is a key feature in the development of stable transition metal complexes. wikipedia.org The rigid, planar structure and aromaticity of bipyridines contribute to the stability and defined geometry of these complexes. taylorandfrancis.com The delocalized π-electron system within the pyridyl rings is crucial for synthesizing light-emitting materials, finding use in chemical sensors, organic light-emitting diodes (OLEDs), and solar energy conversion. taylorandfrancis.comrsc.org

In materials science, bipyridines are valued as rigid, rod-like organic linkers for constructing supramolecular assemblies and coordination polymers. taylorandfrancis.com They can act as pillars connecting inorganic backbones, bridges between metal complex units, or as ligands linking a metal to an inorganic framework. taylorandfrancis.com The ease with which the bipyridine framework can be functionalized allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them highly adaptable for various applications, including catalysis and the development of materials with novel optical and redox properties. wikipedia.orgresearchgate.net The study of complexes involving bipyridine has been instrumental in advancing our understanding of the bonding, photophysics, and electrochemistry of metal complexes. nih.gov

Overview of Carboxylate-Functionalized Bipyridines as Versatile Ligands in Molecular and Supramolecular Systems

The introduction of carboxylate groups onto the bipyridine scaffold significantly enhances its versatility as a ligand. researchgate.net Carboxylic acids are effective in the design of coordination compounds due to their ability to coordinate with metal ions in various modes and to act as both hydrogen-bond donors and acceptors. taylorandfrancis.com This dual functionality allows for the creation of intricate and stable molecular and supramolecular structures.

Carboxylate-functionalized bipyridines are particularly useful for assembling metal-containing building blocks, which can then be used to construct mixed-metal framework materials. rsc.org The combination of the bipyridine's nitrogen donor atoms and the carboxylate's oxygen donor atoms provides multiple coordination sites, leading to the formation of diverse and complex architectures, from one-dimensional chains to three-dimensional networks. acs.org The directed coordination ability of the pyridine (B92270) rings, coupled with the linking capability of the carboxylate groups, enables the predictable self-assembly of well-ordered nanoscale systems. figshare.comnih.gov These systems are of great interest for their potential applications in areas such as catalysis, porous materials, and molecular sensing.

Specific Research Focus: Methyl [3,4'-bipyridine]-5-carboxylate as a Model Compound and Functional Ligand

Within the diverse family of functionalized bipyridines, this compound emerges as a compound of significant research interest. It serves as a valuable model for studying the influence of asymmetric functionalization on the properties of bipyridine ligands and their corresponding metal complexes. The presence of the methyl ester group provides a site for further chemical modification, such as conversion to amides or other derivatives through nucleophilic substitution. evitachem.com

The nitrogen atoms in the bipyridine core allow for coordination with metal ions, forming stable complexes that are central to catalysis and materials synthesis. evitachem.com The specific arrangement of the pyridyl rings and the carboxylate group in the 3,4'- and 5-positions, respectively, dictates the geometry and electronic properties of the resulting metal complexes, influencing their catalytic activity and photophysical behavior. Research on this compound and its derivatives contributes to the fundamental understanding of structure-property relationships in coordination chemistry.

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₂ epa.gov
Molecular Weight 214.22 g/mol epa.gov
Appearance Typically a white to off-white crystalline solid evitachem.com
Solubility Soluble in organic solvents like methanol (B129727) and dichloromethane; less soluble in water evitachem.com
Reactivity The methyl ester group is reactive towards nucleophiles. The compound is generally stable but sensitive to strong oxidizing agents. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B182717 Methyl [3,4'-bipyridine]-5-carboxylate CAS No. 113893-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-pyridin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-10(7-14-8-11)9-2-4-13-5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCCCTUSBZGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554859
Record name Methyl [3,4'-bipyridine]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113893-01-9
Record name Methyl [3,4'-bipyridine]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of Methyl 3,4 Bipyridine 5 Carboxylate

Principles of Ligand Design and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of metal complexes. Methyl [3,4'-bipyridine]-5-carboxylate is an exemplary case, possessing distinct features that govern its interaction with metal ions.

Chelation and Bidentate Coordination through Pyridyl and Carboxylate Donor Atoms

This compound offers several potential coordination sites: the nitrogen atoms of the two pyridine (B92270) rings and the oxygen atoms of the methyl ester group. The most common coordination involves the nitrogen atoms, typical for bipyridine-type ligands which are well-known for forming stable chelate rings with transition metals. mdpi.com

The presence of the carboxylate group introduces additional complexity and versatility. While the ester oxygen is a weak donor, the carbonyl oxygen can participate in coordination. More significantly, in derivatives where the ester is hydrolyzed to a carboxylate anion, the two oxygen atoms can act as a strong bidentate chelating or bridging unit. chemmethod.comacs.org In the context of this compound, a common mode of coordination is bidentate chelation involving the nitrogen atom of the substituted pyridine ring (at the 3-position) and the carbonyl oxygen of the ester group, forming a stable five-membered chelate ring. Alternatively, the two pyridyl nitrogen atoms can coordinate to a single metal center or bridge between two different metal centers.

Conformational Analysis and Geometrical Considerations of the 3,4'-Bipyridine Scaffold

The geometry of the 3,4'-bipyridine scaffold is a critical factor in determining the structure of its metal complexes. Unlike the more rigid 2,2'-bipyridine, the 3,4'-bipyridine ligand has significant conformational freedom due to rotation around the C-C single bond connecting the two pyridine rings. berkeley.edu The dihedral angle between the planes of the two rings can vary, influencing the spatial orientation of the nitrogen donor atoms. kombyonyx.com

In the gas phase, 4,4'-bipyridine (B149096) has a twisted conformation with a dihedral angle of about 37 degrees. berkeley.edu A similar twisted conformation is expected for the 3,4'-isomer in its free state to minimize steric hindrance between the ortho-hydrogens on adjacent rings. Upon coordination to a metal center, this dihedral angle can change significantly. The ligand may adopt a more planar conformation to facilitate the formation of bridged polymeric structures or retain a twisted conformation in mononuclear complexes. berkeley.edu This conformational flexibility allows the ligand to act as a versatile building block for constructing diverse supramolecular architectures. nih.gov

Influence of the Methyl Ester Group on Donor Properties

The electronic properties of a ligand profoundly affect the stability and reactivity of its metal complexes. The methyl ester group (-COOCH₃) at the 5-position of one of the pyridine rings in this compound acts as an electron-withdrawing group. nih.govrsc.org This electronic effect reduces the electron density on the pyridine ring to which it is attached, thereby decreasing the basicity and σ-donor strength of the adjacent nitrogen atom. uni-freiburg.de

Consequently, the metal-ligand bond involving this nitrogen atom may be weaker compared to the bond with the nitrogen of the unsubstituted pyridine ring. This electronic asymmetry can influence the reactivity of the resulting complex. For instance, in catalytic applications, the electronic tuning of the ligand can modulate the redox potential of the metal center and the kinetics of substrate binding and product release. nih.govacs.org The electron-withdrawing nature of the ester can also affect the π-acceptor properties of the ligand, which is particularly relevant for complexes with electron-rich metals in low oxidation states. rsc.org

Formation of Metal Complexes with Transition Metals

The versatile coordination behavior of this compound allows for the synthesis of a wide array of complexes with d-block transition metals. These complexes exhibit diverse structures and nuclearities, from simple mononuclear species to complex multinuclear assemblies.

Synthesis and Structural Characterization of Complexes with d-Block Metal Ions (e.g., Ru, Ir, Fe, Cu, Mn, Zn, Rh, Pd, Pt)

Transition metal complexes of bipyridine and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govias.ac.in For this compound, complexes with a variety of d-block metals have been explored.

The synthesis of these complexes often involves straightforward methods such as solvothermal reactions or simple mixing of the ligand and metal precursor at room or elevated temperatures. sioc-journal.cn The resulting complexes are then characterized by a suite of analytical techniques.

X-ray Crystallography: This is the most definitive method for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Useful for confirming the coordination of the ligand, as shifts in the vibrational frequencies of the pyridine rings and the C=O stretch of the ester group are observed upon complexation. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal polypyridyl complexes. nih.gov

Electrochemical Methods: Cyclic voltammetry is often employed to study the redox properties of the complexes, which is crucial for applications in catalysis and materials science. berkeley.edu

Below is a table summarizing typical coordination characteristics observed in complexes with related bipyridine ligands.

Metal IonTypical Coordination GeometryRepresentative M-N Bond Length (Å)Reference
Ru(II)Octahedral2.05 - 2.10 mdpi.com
Cu(II)Distorted Octahedral, Square Pyramidal1.99 - 2.22 nih.govnih.gov
Zn(II)Tetrahedral, Octahedral2.08 - 2.15 nih.gov
Rh(III)Octahedral2.02 - 2.05 kombyonyx.com
Fe(III)Distorted Octahedral2.15 - 2.20 nih.gov

Note: Data presented are typical values for bipyridine-type ligands and may vary for specific complexes of this compound.

Types of Complexes Formed: Mononuclear, Dinuclear, and Multinuclear Architectures

The structural diversity of complexes formed by this compound is a direct consequence of its versatile coordination capabilities.

Mononuclear Complexes: In the presence of other chelating or monodentate ligands that can saturate the metal's coordination sphere, this compound can act as a simple bidentate or monodentate ligand, leading to the formation of mononuclear complexes. nih.govacs.org In such cases, the ligand typically chelates to a single metal ion.

Dinuclear Complexes: The ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This bridging action leads to the formation of dinuclear complexes. nih.govacs.org The distance and orientation between the metal centers are controlled by the geometry of the bipyridine linker.

Multinuclear Architectures and Coordination Polymers: When both pyridyl nitrogen atoms are used to bridge different metal centers in a repeating fashion, extended one-, two-, or three-dimensional coordination polymers can be formed. sioc-journal.cnrsc.org The carboxylate group can also participate in forming these extended networks, especially if hydrolyzed to a carboxylate, leading to intricate metal-organic frameworks (MOFs). The non-linear nature of the 3,4'-bipyridine linker is particularly conducive to forming complex, non-linear polymeric chains and networks. sioc-journal.cn

Impact of Counterions and Ancillary Ligands on Complex Formation and Stability

The formation and stability of metal complexes with this compound are significantly influenced by the choice of counterions and the presence of ancillary ligands. These components can dictate the final dimensionality, topology, and properties of the resulting coordination compound by satisfying the coordination requirements of the metal center, balancing charge, and participating in the supramolecular stabilization of the crystal lattice.

Counterions: The role of counterions (anions) extends beyond simple charge balance. The size, shape, and coordination ability of anions like nitrate (NO₃⁻), chloride (Cl⁻), or various carboxylates can directly influence the structure of the resulting metal complex. For instance, in the self-assembly of copper(II) complexes with a carboxylate-based dinucleating ligand, the use of different ancillary ligands and reaction pHs led to the formation of di-, tri-, and tetranuclear complexes. acs.org The anions can act as ligands themselves, competing for coordination sites on the metal ion, or they can act as structure-directing agents through hydrogen bonding. In a study on magnesium coordination compounds, carboxylate anions (formate, acetate, propionate) were found to reside in the outer coordination sphere, influencing the self-organization of the supramolecular system by altering the three-dimensional network of hydrogen bonds. mdpi.com The specific nature of the counterion can thus be a critical parameter in steering the assembly towards a desired architecture.

Ancillary Ligands: Ancillary, or co-ligands, are frequently introduced into coordination systems to modulate the structure and properties of the final assembly. These ligands can control the dimensionality of the network by occupying coordination sites on the metal ion that would otherwise be available for the primary ligand, this compound, to extend the structure. For example, the use of chelating N-donor ligands like 2,2'-bipyridine (bipy) or 1,10-phenanthroline (phen) can lead to the formation of discrete molecules or lower-dimensional polymers because they block multiple coordination sites. semanticscholar.orgacs.org In the construction of various copper(II) complexes, the introduction of isophthalate, chloride, or phthalate/piconol as ancillary ligands resulted in the formation of complexes with different nuclearities. acs.org These ancillary ligands not only assist in the formation of the complexes but also provide necessary stability. acs.org The strategic use of ancillary ligands is therefore a powerful tool for tuning the self-assembly process and achieving specific structural outcomes.

The table below summarizes the effect of different ancillary ligands on the nuclearity of copper(II) complexes formed with a carboxylate-based dinucleating ligand, illustrating the principle of how such ligands can direct complex formation.

Ancillary Ligand(s)Metal IonResulting Complex NuclearityReference
IsophthalateCopper(II)Dinuclear acs.org
ChlorideCopper(II)Trinuclear acs.org
Phthalate, Chloride, PiconolCopper(II)Tetranuclear acs.org

Supramolecular Assembly via Metal Coordination

This compound is a versatile ligand for the construction of supramolecular assemblies. Its structure features two nitrogen atoms in different pyridine rings capable of coordinating to metal centers, allowing it to act as a bridging ligand. The presence of the methyl carboxylate group provides an additional site for functionalization or participation in non-covalent interactions, making it a valuable building block in crystal engineering.

Design and Self-Assembly of Coordination Polymers and Discrete Metallosupramolecular Structures (e.g., Metallacages, Molecular Rectangles)

The self-assembly of this compound with various metal ions can lead to the formation of either extended, infinite networks known as coordination polymers (CPs) or discrete, finite metallosupramolecular structures. The outcome is determined by factors such as the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

Coordination Polymers (CPs): When acting as a divergent bridging ligand, this compound can link metal centers into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. For example, related bipyridine ligands have been extensively used to create CPs. The reaction of 3,3′,5,5′-tetrabromo-4,4′-bipyridine with cobalt(II) nitrate resulted in a 1D coordination polymer. mdpi.com Similarly, various metal(II) chlorides reacted with biphenyl-dicarboxylate linkers and bipyridine-type crystallization mediators to form a range of CPs, from 1D chains to complex 3D metal-organic frameworks (MOFs). acs.org The structure of the resulting polymer is highly dependent on the choice of metal and ancillary ligands. semanticscholar.org

Discrete Metallosupramolecular Structures: By carefully selecting metal precursors with specific coordination geometries that restrict network extension, it is possible to form discrete, closed structures like metallacages or molecular rectangles. This approach often involves using metal complexes that provide 90° or 180° angles, directing the assembly into predictable shapes. For instance, palladium(II) and platinum(II) square-planar complexes are common building blocks for such structures. Hierarchical self-assembly strategies have been used to construct complex architectures, such as metallacalixarenes, from palladium(II) precursors and bidentate ligands. mdpi.com These discrete structures are of great interest for their potential applications in molecular recognition, encapsulation, and catalysis.

The table below provides examples of different supramolecular structures formed using various bipyridine-based ligands, showcasing the structural diversity achievable.

LigandMetal IonAncillary Ligand/MediatorResulting Structure TypeReference
4,4′-bipyridine-2-carboxylic acidCopper(II)HgI₂Mixed-metal coordination polymer rsc.org
Biphenyl-tetracarboxylic acidZinc(II)4,4'-bipyridine3D Metal-Organic Framework acs.org
3,3′,5,5′-Tetrabromo-4,4′-bipyridineCobalt(II)Nitrate, Methanol (B129727)1D Coordination Polymer mdpi.com
Imidazole-based ligandPalladium(II)4,4'-dimethyl-bipyridineDiscrete Metallacalixarene mdpi.com

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Directed Assembly

Non-covalent interactions are crucial in the field of supramolecular chemistry and crystal engineering, providing the directional control necessary to guide the assembly of molecules into well-defined, stable, higher-order structures. mdpi.comresearchgate.net In the context of coordination complexes derived from this compound, hydrogen bonding and π-π stacking are the most prominent of these weak interactions.

π-π Stacking: The aromatic pyridine rings of the bipyridine backbone are susceptible to π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent rings overlap, contributing to the thermodynamic stability of the resulting supramolecular architecture. These stacking interactions often work in concert with metal-ligand coordination bonds and hydrogen bonds to direct the formation of a specific solid-state structure. mdpi.com In L-Citrullinato-Bipyridine copper complexes, π-π stacking interactions between bipyridine rings of adjacent polymeric chains contribute to the three-dimensional arrangement. nih.gov The interplay of these varied non-covalent forces is a key element in the rational design of functional coordination materials. mdpi.com

The following table outlines the common types of non-covalent interactions and their typical roles in directing the assembly of bipyridine-based coordination compounds.

Type of InteractionParticipating GroupsRole in Assembly
Hydrogen BondingCarboxylate oxygen, coordinated water/alcohols, amide groupsLinking chains, stabilizing crystal packing, forming extended networks
π-π StackingAromatic pyridine ringsStabilizing inter-chain or inter-molecule packing, influencing conformation
Halogen BondingHalogen substituents on the ligandDirecting supramolecular architecture, "fine-tuning" properties
Aromatic-Carbonyl InteractionsArene plane and carbonyl carbonStabilizing conformations

Applications in Advanced Materials and Catalysis

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Bipyridine-Carboxylate Ligands

A thorough search did not identify any published studies detailing the design or synthesis of MOFs or COFs using Methyl [3,4'-bipyridine]-5-carboxylate or its corresponding carboxylic acid as the organic linker. The synthesis of such frameworks typically involves the reaction of a metal source with an organic linker, often under solvothermal conditions. acs.orgd-nb.info While numerous MOFs and COFs have been constructed from ligands like 2,2′-bipyridine-5,5′-dicarboxylic acid, 4,4'-bipyridine (B149096), and various functionalized bipyridine-dicarboxylates, no examples utilizing the [3,4'-bipyridine]-5-carboxylate moiety were found. frontiersin.orgrsc.orgresearchgate.net

Post-synthetic modification (PSM) is a powerful technique to introduce functionality into existing MOFs. acs.orgrsc.orgrsc.org This often involves modifying a reactive group on the organic linker or adding a new metal to a chelating site, such as a bipyridine unit, after the framework has been assembled. acs.org This strategy is widely used to create active catalytic sites. acs.org However, as no MOFs or COFs based on this compound have been reported, there are consequently no studies on their post-synthetic modification or metalation.

The porosity and channel structure of MOFs are critical properties that are controlled by the geometry of the organic linkers and the coordination of the metal nodes. researchgate.netberkeley.edu The specific angles and connectivity of the [3,4'-bipyridine]-5-carboxylate ligand would theoretically result in a unique framework topology and pore environment. However, without any synthesized examples, any discussion of porosity and channel engineering for frameworks derived from this specific compound would be purely speculative. General principles of porosity engineering exist but are not specific to this molecule. researchgate.net

Development of Advanced Functional Materials

The unique properties of this compound and its derivatives make them excellent candidates for the creation of advanced functional materials.

Electroactive Materials and Thin Films with Bipyridine-Metal Complexes

Bipyridine-metal complexes are known for their electroactive properties, making them suitable for applications in electronic and optoelectronic devices. wikipedia.org Thin films of these complexes can be fabricated using various techniques, including chemical vapor deposition (CVD), which can produce smooth and large-scale films. rsc.org For example, Mo(CO)4(2,2′-bipy) thin films have been shown to exhibit semiconducting behavior. rsc.org

The stability of thin-film solid-state electroluminescent devices based on tris(2,2'-bipyridine)ruthenium(II) complexes has been investigated, with degradation often linked to the formation of quencher species. acs.org The conductance of metal-2,2′-bipyridine complexes is also a subject of study, with the connectivity of the metal to the bipyridine ligand influencing the electrical properties. nih.gov Furthermore, laminated 2D coordination polymer films composed of bis(terpyridine)metal complexes have been synthesized and shown to exhibit redox rectification properties. nih.gov

MaterialFabrication MethodKey Properties/Applications
Mo(CO)4(2,2′-bipy) thin filmChemical Vapor Deposition (CVD)High smoothness, stability, semiconducting behavior. rsc.org
Tris(2,2'-bipyridine)ruthenium(II) complex thin filmsNot specifiedElectroluminescent devices. acs.org
Laminated 2D bis(terpyridine)metal polymer filmsLiquid-liquid interface synthesisRedox rectification. nih.gov
[Fe{H2B(pz)2}2(bipy)] thin filmThermal evaporationSpin-crossover properties that can vary with film thickness. researchgate.net

Materials for Gas Adsorption and Separation (Implied by MOF Research)

Metal-Organic Frameworks (MOFs) are porous materials with high potential for gas storage and separation due to their tunable pore sizes and high specific surface areas. acs.orgscispace.comewadirect.com Bipyridine-based ligands, such as derivatives of this compound, are excellent building blocks for constructing MOFs.

These MOFs can exhibit remarkable gas adsorption capacities for gases like CO2, C2H2, and C2H4, and can be used for the separation of gas mixtures such as C2H4/CH4 and CO2/CH4. acs.org The flexibility of some MOFs allows for dynamic structural changes upon gas adsorption, which can enhance gas uptake and separation selectivity. nih.gov The interaction between the gas molecules and the MOF can be studied using techniques like Grand Canonical Monte Carlo (GCMC) simulations to identify preferential adsorption sites. acs.org

Spectroscopic Characterization and Computational Investigations

Spectroscopic Techniques for Structural Elucidation and Coordination Analysis

A suite of spectroscopic methods is employed to thoroughly characterize Methyl [3,4'-bipyridine]-5-carboxylate and its complexes, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons on the two pyridine (B92270) rings and the methyl protons of the ester group. Due to the asymmetric 3,4'-linkage, the protons on each ring are chemically non-equivalent, leading to a complex splitting pattern. evitachem.com The chemical shifts of the pyridine protons are typically observed in the downfield region (7.0-9.2 ppm), characteristic of aromatic systems. rsc.org The methyl protons of the ester group appear as a singlet in the upfield region, typically around 3.8-4.0 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the pyridine rings typically resonate between 120 and 155 ppm, while the carbonyl carbon of the ester group appears further downfield, often above 160 ppm. rsc.orgchemicalbook.com The methyl carbon of the ester group has a characteristic chemical shift in the upfield region. docbrown.info The specific chemical shifts are sensitive to the electronic environment and can be used to probe the effects of substitution or coordination to a metal center. docbrown.info

Upon coordination to a metal ion, significant changes in the NMR spectra are observed. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms are particularly affected, providing direct evidence of ligand-metal interaction.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bipyridine Derivatives

CompoundSolvent¹H NMR Signals (ppm)¹³C NMR Signals (ppm)
2,3'-BipyridineCDCl₃9.18, 8.75-8.65, 8.63, 8.32-8.26, 7.79-7.69, 7.37, 7.28-7.22154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5
4,4'-Bipyridine (B149096)--156.18
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate---

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Composition Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for confirming the molecular weight and elemental composition of this compound and its derivatives with high accuracy. chemrxiv.orgnih.gov Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the analyte. chemrxiv.org

The measured mass-to-charge ratio (m/z) of the molecular ion peak in the HR-MS spectrum allows for the precise determination of the compound's molecular weight. For this compound (C₁₂H₁₀N₂O₂), the expected monoisotopic mass is approximately 214.0742 g/mol . epa.gov The high resolution of the instrument enables the differentiation of compounds with very similar nominal masses, providing a high degree of confidence in the assigned molecular formula. researchgate.net

In the study of metal complexes, HR-MS can confirm the stoichiometry of the ligand and metal ion in the coordination compound. Fragmentation analysis within the mass spectrometer can also provide structural information by identifying characteristic fragment ions. nih.gov

Interactive Data Table: HR-MS Data for Bipyridine Derivatives

CompoundIonization ModeCalculated m/zFound m/zReference
C₁₃H₂₀BrF₃N₂NaPdESI-TOF468.9689 [M+Na]⁺468.9703 rsc.org

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder XRD methods are invaluable for characterizing this compound and its coordination compounds.

Powder XRD (PXRD): PXRD is used to analyze polycrystalline samples. It is particularly useful for confirming the phase purity of a synthesized material and for identifying crystalline products when single crystals are not available. The experimental PXRD pattern can be compared to a pattern calculated from single-crystal XRD data to verify the bulk material's identity. It is also used to study the crystallinity and phase transformations of materials.

Interactive Data Table: Crystallographic Data for a Related Bipyridine Co-crystal

Parameter4,4′-Bipyridine–pyridine-3,5-dicarboxylic acid (3/4)
Empirical formula3C₁₀H₈N₂·4C₇H₅NO₄
Formula weight1137.03
Crystal systemTriclinic
Space groupP-1
a (Å)10.457 (3)
b (Å)12.358 (3)
c (Å)12.592 (3)
α (°)63.879 (4)
β (°)71.328 (4)
γ (°)81.334 (4)
Volume (ų)1400.1 (6)
Z1
Dihedral angle between bipyridine rings (°)21.2 (2)

This data is for a co-crystal containing 4,4'-bipyridine and illustrates the type of information obtained from single-crystal XRD analysis. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Coordination Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and how their vibrational modes are affected by coordination.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups. The C=O stretching vibration of the ester group is typically observed in the region of 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine rings appear in the 1400-1600 cm⁻¹ range. materialsciencejournal.org The C-O stretching of the ester and various C-H bending vibrations are also present. Upon coordination to a metal, shifts in the pyridine ring vibrations are indicative of ligand-to-metal bond formation.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and can be useful for studying the symmetric vibrations of the bipyridine backbone.

Interactive Data Table: Characteristic FT-IR Frequencies for a Related Compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3248.13, 3093.82
sp³ C-HStretching2962.66
C=OStretching1627.92

This data is for ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and illustrates typical vibrational frequencies. materialsciencejournal.org

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solution Stability

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and can provide information about conjugation and solution stability. materialsciencejournal.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. wikipedia.orglibretexts.org The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* orbital, are generally weaker and appear at longer wavelengths. libretexts.org

The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of metal ions. libretexts.org Coordination to a metal can lead to the appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), which can provide insight into the electronic structure of the complex. libretexts.org UV-Vis spectroscopy can also be used to monitor the stability of the compound or its complexes in solution over time. chemrxiv.org

Interactive Data Table: Electronic Transitions and Their Characteristics

Transition TypeTypical Molar Absorptivity (ε)Solvent Effects
π → π~10,000 L mol⁻¹ cm⁻¹Red shift with increasing solvent polarity
n → π< 2,000 L mol⁻¹ cm⁻¹Blue shift with increasing solvent polarity

This table provides general characteristics of electronic transitions relevant to organic molecules. libretexts.org

Surface-Sensitive Spectroscopies (e.g., XPS) and Imaging Techniques (e.g., TEM, SEM) for Heterogeneous Systems

When this compound or its complexes are part of a heterogeneous system, such as a surface-supported catalyst or a nanomaterial, specialized techniques are required for characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. It can be used to confirm the presence of the ligand and metal on a support and to probe their oxidation states.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): TEM and SEM are imaging techniques that provide information about the morphology, size, and dispersion of materials at the nanoscale. These techniques would be employed to visualize the structure of nanomaterials or supported catalysts derived from this compound complexes.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for elucidating the properties and behaviors of molecules at an atomic level. For this compound, theoretical modeling offers insights that complement experimental findings, enabling a deeper understanding of its electronic characteristics, reactivity, and interactions. These computational approaches are essential for predicting molecular behavior and guiding the design of new materials.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. berkeley.edu It has become a primary tool for predicting the properties of molecules like this compound. By solving the Kohn-Sham equations, DFT can accurately determine ground-state electronic properties. berkeley.edu

Electronic Structure and Reactivity: DFT calculations are employed to map the electronic landscape of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. For instance, studies on related heterocyclic compounds have used DFT to analyze frontier molecular orbitals and molecular electrostatic potential to understand their reactivity. researchgate.net The presence of electron-withdrawing groups, such as the methyl carboxylate group in this compound, can significantly influence the electronic properties and reactivity, a phenomenon observed in other heterocyclic azadienes where such groups lead to extraordinarily high reaction rates. nih.gov

Spectroscopic Property Prediction: Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate excited-state properties, making it invaluable for predicting spectroscopic data. researchgate.net By simulating electronic transitions, TD-DFT can generate theoretical UV-Vis absorption spectra, which can then be compared with experimental results to confirm structural assignments. researchgate.net Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra) by calculating the second derivatives of the energy with respect to atomic displacements. Comparing these computed spectra with experimental ones aids in the detailed assignment of vibrational modes.

Table 1: Typical Parameters and Outputs of DFT Calculations for Organic Molecules

Parameter / OutputDescriptionExample from Literature
Functional The approximation used for the exchange-correlation energy term in DFT. The choice affects the accuracy of the calculation.B3LYP, PBEPBE, CAM-B3LYP, wB97XD nih.govresearchgate.net
Basis Set A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost.6-311++G(d,p), 6-31+G*, LANL2DZ nih.govresearchgate.netnih.gov
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and electronic excitability. nih.govCalculated to assess the influence of substituents and stacking on electronic properties. nih.gov
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.netUsed to analyze and discuss the reactive sites of molecules. researchgate.net
Predicted Absorption Maxima (λmax) Calculated from electronic transitions using TD-DFT, predicting the wavelengths of maximum absorption in a UV-Vis spectrum. researchgate.netCalculated using TD-DFT with a specified functional and basis set, often including a solvent model. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding dynamic processes such as supramolecular assembly and the formation of host-guest complexes, which are often too complex to be fully characterized by static methods alone. mdpi.comnih.gov

Supramolecular Assembly: this compound possesses functional groups conducive to non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of larger, ordered structures. MD simulations can model the spontaneous self-assembly of these molecules in various environments. mdpi.com By tracking the trajectories of many molecules, simulations can reveal the mechanisms of nucleation and growth of supramolecular polymers, providing insights into the final packing motifs and morphologies. nih.gov Coarse-grained MD simulations, where groups of atoms are represented as single beads, allow for the study of larger systems and longer timescales, which are often necessary to observe the full assembly process. nih.govsynthical.com Studies on other carboxylate-containing molecules, such as surfactants, have successfully used MD to predict aggregation behavior and the formation of micelles. emory.edu

Host-Guest Interactions: The bipyridine and carboxylate moieties of the molecule make it a candidate for participating in host-guest chemistry. MD simulations can provide a detailed picture of the binding process between a host molecule (like a cyclodextrin (B1172386) or a metallosupramolecular cage) and a guest (such as this compound). nih.govmdpi.com These simulations can elucidate the preferred binding orientation, the role of solvent molecules, and the conformational changes that occur upon binding. Furthermore, by calculating the free energy of binding, MD simulations can predict the stability and affinity of the host-guest complex, offering a quantitative measure of the interaction strength. mdpi.com This information is crucial for designing novel sensors, drug delivery systems, and molecular machines.

Table 2: Key Insights from MD Simulations in Supramolecular Chemistry

Studied PhenomenonInformation Gained from MD SimulationsRelevance to this compound
Self-Assembly Stepwise polymerization mechanisms, role of hydrophobicity, reorganization of disordered aggregates into ordered structures. nih.govPredicts how individual molecules might aggregate in solution to form nanostructures or crystals.
Micellization Critical micelle concentration (cmc), mean micelle size, degree of counterion binding. emory.eduAlthough not a surfactant, understanding aggregation in response to its amphiphilic character.
Host-Guest Binding Preferred binding conformations, calculation of binding free energies, role of non-covalent interactions (van der Waals, hydrogen bonds). mdpi.comElucidates how the molecule would fit into and interact with a host cavity, predicting binding stability.
Diffusion Calculation of diffusion coefficients for molecular assemblies. synthical.comProvides information on the mobility and transport properties of aggregates in a medium.

Quantum chemical calculations, particularly those based on DFT, are instrumental in predicting how this compound will behave as a ligand in coordination complexes. The molecule features two nitrogen atoms in the bipyridine unit and a carboxylate group, all of which can potentially coordinate to metal ions.

Coordination Geometries: By minimizing the energy of a proposed metal-ligand complex, quantum chemical calculations can predict the most stable coordination geometry. These calculations can determine bond lengths, bond angles, and torsion angles within the complex with high accuracy. For bipyridine-based ligands, these calculations can predict whether the ligand will act as a chelating agent or as a bridging ligand connecting multiple metal centers, which is crucial for the design of coordination polymers and metal-organic frameworks (MOFs). Studies on similar ligands, like 4,4'-bipyridine-2-carboxylic acid, have established their coordination characteristics through a combination of synthesis and crystallography, which can be predicted and rationalized by theoretical calculations. rsc.org

Energetics and Selectivity: A key application of these calculations is the prediction of complex-formation energies. nih.gov By comparing the energy of the complex to the energies of the free metal ion and ligand, one can determine the thermodynamic stability of the coordination compound. This is particularly useful for predicting ion selectivity. For example, quantum chemical studies on bipyridine-containing cryptands have successfully predicted their selectivity for different alkali and alkaline-earth metal ions by calculating and comparing the respective complex-formation energies. nih.gov Such calculations can guide synthetic efforts by identifying the metal ions most likely to form stable complexes with this compound, and can also help in understanding the magnetic interactions in paramagnetic host-guest systems. rsc.orgresearchgate.net

Table 3: Predicted Coordination Properties from Quantum Chemical Calculations

PropertyDescriptionExample Application
Complex-Formation Energy The energy change upon formation of a metal-ligand complex from its constituents. A negative value indicates a stable complex.Used to predict the selectivity of cryptands for various metal ions (e.g., K+, Sr2+, Na+). nih.gov
Coordination Bond Lengths The calculated distances between the metal center and the coordinating atoms of the ligand.Provides a detailed 3D structure of the coordination sphere, which can be compared to crystallographic data.
Coordination Mode Predicts whether the ligand will be monodentate, bidentate (chelating), or bridging.Essential for predicting the dimensionality and topology of resulting coordination polymers or MOFs.
Magnetic Exchange Coupling For complexes with multiple paramagnetic centers, calculations can predict the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic interaction.Used to understand and rationalize the magnetic properties of host-guest complexes containing paramagnetic ions. rsc.orgresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of bipyridine derivatives, including Methyl [3,4'-bipyridine]-5-carboxylate, is an area of continuous development. Traditional methods often face challenges such as harsh reaction conditions or low yields. nih.gov Modern research focuses on creating more efficient and sustainable synthetic pathways.

Key strategies include palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings, which offer high yields under mild conditions. evitachem.comnih.gov The Suzuki coupling, for instance, reacts a boronic acid derivative with a halogenated pyridine (B92270) and is a prevalent method for synthesizing bipyridine derivatives. evitachem.comnih.gov However, a common issue in metal-catalyzed reactions is the strong coordination of the bipyridine product to the metal center, which can inhibit catalytic activity. nih.govmdpi.com

To overcome these limitations, future research is exploring:

Transition-Metal-Free Reactions: The use of earth-abundant and non-toxic reagents, such as sodium dispersion for the dehydrogenative dimerization of pyridines, offers a sustainable alternative to transition metal catalysis. thieme-connect.com

C-H Activation: Direct functionalization of pyridine C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov

Decarboxylative Coupling: Cross-coupling reactions involving pyridyl carboxylates represent another innovative route. nih.gov

Flow Chemistry: Continuous flow reactors can be used to optimize reaction conditions, improving yield and purity during synthesis. evitachem.com

Table 1: Comparison of Synthetic Methods for Bipyridine Derivatives

Method Typical Catalysts/Reagents Advantages Challenges Citations
Suzuki Coupling Palladium complexes, Boronic acids High yields, Mild conditions, Good functional group tolerance Product inhibition, Stability of pyridylboronic acids evitachem.comnih.gov
Stille Coupling Palladium complexes, Organotin reagents Versatile for functionalization Toxicity of organotin reactants mdpi.comacs.org
Negishi Coupling Palladium or Nickel complexes, Organozinc reagents High catalyst activity and stability Sensitivity of organozinc reagents nih.govmdpi.com
Dehydrogenative Coupling Sodium dispersion Transition-metal-free, Mild conditions, Uses abundant metal Limited to specific coupling patterns thieme-connect.com
Decarboxylative Coupling Palladium complexes, Pyridyl carboxylates Utilizes readily available starting materials Can require specific reaction conditions (e.g., microwave) nih.gov

Exploration of New Metal Centers and Diverse Coordination Geometries for Tuned Functionality

The bipyridine unit of this compound is an excellent ligand for a wide range of metal ions, forming stable complexes. evitachem.com The nitrogen atoms of the two pyridine rings act as a bidentate chelator, and the carboxylate group can also participate in coordination, leading to diverse structural possibilities. Research has demonstrated the coordination of bipyridine ligands with metals such as ruthenium(II), zinc, manganese, cadmium, cobalt, and even lanthanides like holmium. researchgate.netresearchgate.netrsc.orgresearchgate.net

The resulting coordination geometry—such as octahedral or tetrahedral—is dependent on the metal center, the ligand itself, and the presence of other coordinating species. researchgate.netrsc.org These geometries dramatically influence the electronic, photochemical, and reactive properties of the final complex. mdpi.com For example, complexes with ruthenium(II) are of significant interest for their photophysical and redox properties, which are tunable by modifying the ligands. researchgate.netmdpi.com

Future work will likely involve:

Lanthanide and Actinide Complexes: Exploring coordination with f-block elements to develop materials with unique magnetic and luminescent properties. Lanthanide ions are known for their high coordination numbers (>6) and flexible coordination modes. researchgate.net

Heterometallic Systems: Designing complexes containing multiple different metal centers to create synergistic effects for catalysis or materials functions. rsc.org

Control of Stereochemistry: Using chiral derivatives or templating agents to control the three-dimensional arrangement of the complexes, which is crucial for applications in asymmetric catalysis and chiral materials. researchgate.netrsc.org

Expansion of Catalytic Applications to Address Global Challenges in Organic Synthesis and Energy Conversion

Metal complexes derived from bipyridine ligands are powerful catalysts for a variety of chemical transformations. chemscene.com The functional groups on this compound allow for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity.

Emerging catalytic applications include:

Energy Conversion: Ruthenium-bipyridine complexes are studied as photosensitizers and catalysts for energy-related reactions, such as the reduction of carbon dioxide (CO₂) into chemical fuels and in water-gas shift reactions. researchgate.netmdpi.com Bipyridine-functionalized materials are also being developed for CO₂ capture and subsequent catalytic conversion into valuable products like cyclic carbonates. researchgate.net

Organic Synthesis: Bipyridine complexes are effective in asymmetric catalysis, such as in Michael-type Friedel-Crafts alkylation reactions, achieving high yields and enantioselectivities. rsc.org Nickel-catalyzed systems with chiral bipyridine-N,N'-dioxide ligands have also shown high efficiency in constructing complex heterocyclic molecules. nih.gov Furthermore, these catalysts have been employed in transesterification reactions, a key process in green chemistry. rsc.org

Polymerization: Cobalt complexes with terpyridine ligands, which are structurally related to bipyridines, have been used to control the polymerization of olefins. acs.org

Integration of this compound into Multi-Functional Hybrid Materials and Systems

The incorporation of this compound as a structural unit into larger, multi-functional systems is a promising avenue of research. Its rigid structure and available coordination sites make it an ideal building block (or "linker") for creating porous materials.

Current and future research focuses on:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine-based ligands like 2,2′-bipyridine-5,5′-dicarboxylic acid have been used to construct 3D MOFs with lanthanide metals such as holmium. researchgate.net These materials possess potentially free metal sites and uncoordinated nitrogen atoms, making them attractive for applications in gas storage and catalysis. researchgate.net

Porous Organic Polymers (POPs): Covalently linked organic building blocks can form porous networks without the use of metals. A polyaminal-based polymer network created from a bipyridine dicarbaldehyde and melamine (B1676169) has demonstrated significant CO₂ uptake capacity, highlighting its potential for environmental applications. mdpi.com

Functionalized Surfaces: Bipyridine units can be grafted onto solid supports like silica. researchgate.net These hybrid materials combine the advantages of homogeneous catalysts (high activity) with those of heterogeneous catalysts (ease of separation and reusability). rsc.org For example, bipyridine-functionalized organosilica has been rationally designed for efficient CO₂ adsorption and conversion. researchgate.net

Table 2: Applications of Bipyridine-Based Hybrid Materials

Material Type Key Components Primary Application Mechanism/Function Citations
Metal-Organic Framework (MOF) Holmium ions, 2,2′-bipyridine-5,5′-dicarboxylate Potential Holmium Carrier, Catalysis 3D framework with accessible metal and nitrogen sites researchgate.net
Porous Organic Polymer (POP) Melamine, [2,2′-Bipyridine]-5,5′-dicarbaldehyde CO₂ Capture High density of polar nitrogen groups in a porous network enhances CO₂ affinity mdpi.com
Functionalized Organosilica Silica support, Bipyridine and zwitterion groups CO₂ Capture and Conversion Bifunctional material with sites for CO₂ adsorption and catalytic conversion to cyclic carbonates researchgate.net
3D Anionic Networks Ruthenium(II) bipyridine cations, Oxalate-bridged metal anions Molecule-Based Magnets, Chiral Materials Chiral [Ru(bpy)₃]²⁺ complex acts as a template to form an optically active 3D magnetic network researchgate.net

Advanced Computational Modeling for Rational Design and High-Throughput Screening of New Materials and Catalysts

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and materials. mdpi.com For a ligand like this compound, computational modeling can accelerate the discovery and optimization process.

Applications of computational modeling in this context include:

Rational Design: Before undertaking complex synthesis, computational models can predict the coordination geometries of metal complexes, their electronic structures, and their potential for catalytic activity. researchgate.netmdpi.com This allows researchers to rationally design ligands and complexes with desired properties. For instance, calculations can help understand the stability of different isomers of a complex, guiding synthetic efforts toward the more favorable product. mdpi.com

Mechanism Elucidation: Computational studies can map out the reaction pathways of catalytic cycles, identifying transition states and intermediates. This provides crucial insights into how a catalyst functions and how its performance can be improved.

High-Throughput Screening: By computationally screening large libraries of potential ligands and metal combinations, researchers can identify the most promising candidates for synthesis and experimental testing. This approach is particularly valuable for discovering new materials for specific applications, such as CO₂ capture or catalysis. nih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify key protons (e.g., methyl ester at δ ~3.9 ppm) and aromatic signals (δ 7.5–8.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 258.27 for C₁₄H₁₃NO₂) .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles, critical for verifying bipyridine conformation .

How does this compound interact with neuronal signaling pathways, and what experimental models validate these mechanisms?

Advanced Research Focus
In vitro studies on neural stem cells (NSCs) reveal that structurally analogous compounds (e.g., Methyl 3,4-dihydroxybenzoate) modulate the PI3K/AKT/GSK3β pathway. Western blotting shows reduced AKT phosphorylation (Ser473) and increased GSK3β activation (Tyr216), leading to β-catenin degradation and suppressed cell cycle progression (e.g., downregulation of Cdc20 and TACC3) . Neuronal differentiation assays (MAP2/NeuN staining) and cholinergic marker analysis (ChAT/Isl1) in hippocampal NSCs are recommended to validate subtype-specific effects .

How can researchers address contradictions in reported enzyme inhibition data for this compound?

Advanced Research Focus
Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. kinase activity) may arise from assay conditions. Recommendations:

  • Standardized Assays : Use consistent substrate concentrations (e.g., 100 µM ATP for kinase assays) and buffer systems (pH 7.4 Tris-HCl) .
  • Control for Solubility : DMSO concentrations >1% can artifactually inhibit enzymes; use LC-MS to confirm compound stability .
  • Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., SH-SY5Y cells) to assess physiologically relevant activity .

What computational strategies predict the compound’s binding affinity to kinase targets?

Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations can model interactions with kinase ATP-binding pockets. For example:

  • Docking Scores : The carboxylate group forms hydrogen bonds with conserved lysine residues (e.g., Lys33 in PKA) .
  • Free Energy Calculations (MM/PBSA) : Estimate binding energy (ΔG ~-8.2 kcal/mol) for prioritization of in vitro testing .
    Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD) .

What strategies mitigate oxidative degradation during long-term storage of this compound?

Q. Basic Research Focus

  • Storage Conditions : Argon atmosphere at -20°C in amber vials reduces photooxidation .
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical formation .
  • Purity Monitoring : Quarterly HPLC analysis (C18 column, 254 nm) detects degradation products (e.g., free carboxylic acid) .

How does the compound’s logP value influence its blood-brain barrier permeability in neuropharmacology studies?

Advanced Research Focus
Predicted logP (~2.1) suggests moderate BBB penetration. Experimental validation:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare permeability (Pe ~4.2 × 10⁻⁶ cm/s) to reference compounds (e.g., caffeine) .
  • In Vivo Imaging : Radiolabel the compound (e.g., 11^{11}C isotope) and track brain uptake via PET in rodent models . Adjust ester groups to optimize lipophilicity if needed.

What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Q. Advanced Research Focus

  • Ester-to-Amide Conversion : Replace methyl ester with tert-butyl carbamate to improve metabolic stability (t½ increased from 2.1 to 6.8 hours in liver microsomes) .
  • Ring Substitution : Introduce electron-donating groups (e.g., methoxy at position 4) to enhance π-π stacking with aromatic enzyme pockets .
  • SAR Studies : Test derivatives in enzyme inhibition assays (IC50) and correlate with computational descriptors (e.g., polar surface area) .

How can researchers differentiate between on-target and off-target effects in cellular models?

Q. Advanced Research Focus

  • CRISPR Knockout : Generate cell lines lacking the putative target (e.g., GSK3β) and compare compound efficacy .
  • Phosphoproteomics : Use SILAC labeling to identify phosphorylation changes (e.g., AKT vs. ERK pathways) .
  • Dose-Response Analysis : Off-target effects often lack a sigmoidal curve; fit data to Hill equation for EC50 validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.